ethyl (2R,4R)-4-aminooxane-2-carboxylate
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Overview
Description
Ethyl (2R,4R)-4-aminooxane-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,4R)-4-aminooxane-2-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a suitable precursor using a rhodium or ruthenium-based catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve high diastereoselectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer from any by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R)-4-aminooxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl (2R,4R)-4-aminooxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,4R)-4-aminooxane-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Ethyl (2R,4R)-4-aminooxane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S,4R)-4-methylpipecolate: This compound has a different stereochemistry and exhibits distinct reactivity and biological activity.
Ethyl (2R,4S)-4-methylpipecolate: Another stereoisomer with unique properties and applications
The uniqueness of this compound lies in its specific stereochemistry, which influences its interactions and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (2R,4R)-4-aminooxane-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 |
InChI Key |
OVNOLZPLVXIWCL-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCO1)N |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N |
Origin of Product |
United States |
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